REACTION_CXSMILES
|
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.C(N(CC)CC)C.[CH3:19][Si:20]([CH3:23])([CH3:22])Cl>C(#N)C>[CH3:19][Si:20]([CH3:23])([CH3:22])[N:5]1[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[C:4]1=[O:6]
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Name
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|
Quantity
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250 g
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Type
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reactant
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Smiles
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C1(C=2C(C(N1)=O)=CC=CC2)=O
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Name
|
|
Quantity
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250 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
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C[Si](Cl)(C)C
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Name
|
|
Quantity
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2.75 L
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Type
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solvent
|
Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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ADDITION
|
Details
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were added in 10 minutes
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Duration
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10 min
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Type
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CONCENTRATION
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Details
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the reaction mixture was then concentrated to a thick paste
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Type
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ADDITION
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Details
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2.5 liter of light petroleum (80°-110° C) were added
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Type
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FILTRATION
|
Details
|
the triethylammonium hydrochloride was filtered off
|
Type
|
WASH
|
Details
|
washed with 500 ml of light petroleum
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Type
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CONCENTRATION
|
Details
|
concentrated until crystallization
|
Type
|
TEMPERATURE
|
Details
|
After cooling in the refrigerator for several hours
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](N1C(C=2C(C1=O)=CC=CC2)=O)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |